![molecular formula C30H43NO4 B10772227 (1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BU08028, chemically known as (2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol, is a novel orvinol analog. It acts as a potent partial agonist at both the mu-opioid receptor and the nociceptin receptor. This compound is a homologue of buprenorphine, extended by just one carbon on the side chain, but with relatively greater activity at the nociceptin receptor. This increased activity is thought to reduce the abuse potential without compromising analgesia .
Méthodes De Préparation
The synthesis of BU08028 involves several steps, starting from the precursor buprenorphine. The synthetic route includes the extension of the side chain by one carbon, which enhances its affinity and efficacy at the nociceptin receptor. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods for BU08028 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
BU08028 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The compound can be reduced at the epoxy group to form different derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl groups to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions are typically derivatives of BU08028 with modified pharmacological properties .
Applications De Recherche Scientifique
BU08028 has several scientific research applications:
Mécanisme D'action
BU08028 exerts its effects by acting as a partial agonist at both the mu-opioid receptor and the nociceptin receptor. The activation of these receptors leads to analgesic effects. The mu-opioid receptor activation is responsible for the anti-nociceptive effects, while the nociceptin receptor activation helps reduce the abuse potential. This dual mechanism of action makes BU08028 a unique and promising compound for pain management .
Comparaison Avec Des Composés Similaires
BU08028 is compared with other similar compounds such as buprenorphine, BU-48, and BU72. Unlike buprenorphine, BU08028 has a higher efficacy at the nociceptin receptor, which reduces its abuse potential while maintaining analgesic efficacy. BU-48 and BU72 are also opioid analogs but differ in their receptor binding profiles and pharmacological effects. BU08028’s unique dual receptor activity sets it apart from these compounds, making it a safer alternative for pain management .
Propriétés
Formule moléculaire |
C30H43NO4 |
|---|---|
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |
Clé InChI |
HBENZIXOGRCSQN-VQWWACLZSA-N |
SMILES isomérique |
CCC(C)(C)[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
SMILES canonique |
CCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Z)-2-quinolin-2-ylethenyl]phenol](/img/structure/B10772145.png)
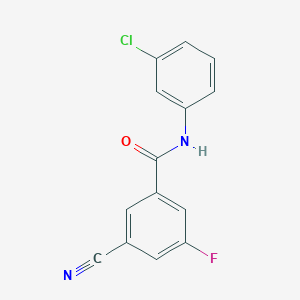
![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)
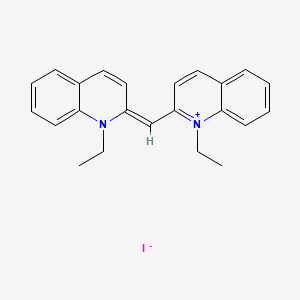
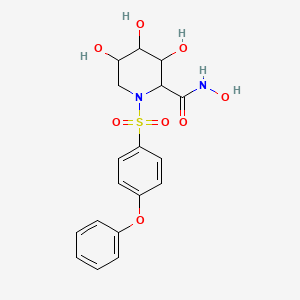
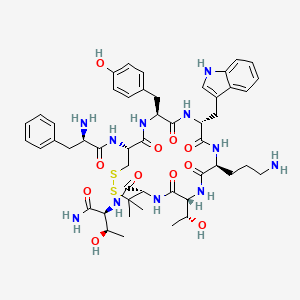
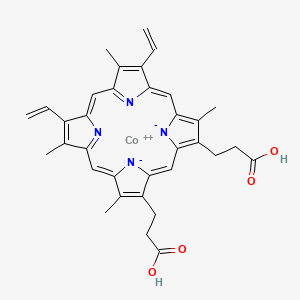
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
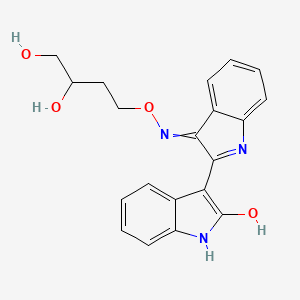
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)